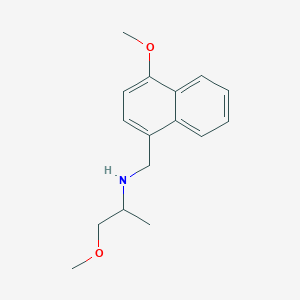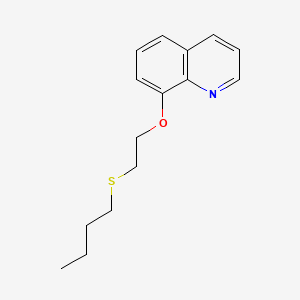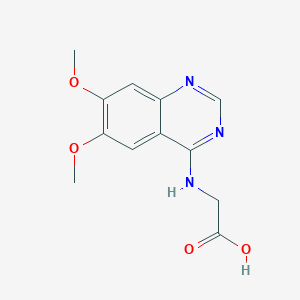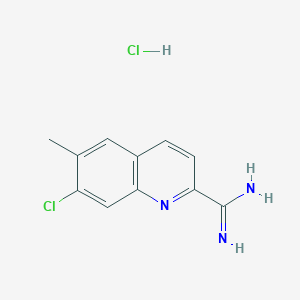
1-Methoxy-N-((4-methoxynaphthalen-1-yl)methyl)propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-N-((4-methoxynaphthalen-1-yl)methyl)propan-2-amine is an organic compound with the molecular formula C15H21NO2 This compound is characterized by the presence of a methoxy group attached to a naphthalene ring, which is further connected to a propan-2-amine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-N-((4-methoxynaphthalen-1-yl)methyl)propan-2-amine typically involves a multi-step process. One common method includes the reaction of 4-methoxynaphthalene with formaldehyde and a secondary amine under acidic conditions to form the intermediate compound. This intermediate is then subjected to reductive amination with propan-2-amine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methoxy-N-((4-methoxynaphthalen-1-yl)methyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert it into more saturated amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Saturated amine derivatives.
Substitution: Various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-N-((4-methoxynaphthalen-1-yl)methyl)propan-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-Methoxy-N-((4-methoxynaphthalen-1-yl)methyl)propan-2-amine involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity and influencing downstream signaling pathways. This can result in various biological effects, such as altered cellular metabolism or gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methoxy-N-((4-methoxynaphthalen-1-yl)methyl)propan-2-amine hydrobromide: A similar compound with a hydrobromide salt form.
(4-Methoxynaphthalen-1-yl)methylamine: A related compound with a simpler structure.
1-Methoxy-N-((4-methoxynaphthalen-1-yl)methyl)propan-2-ol: A compound with a hydroxyl group instead of an amine group.
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both methoxy and amine groups attached to a naphthalene ring
Eigenschaften
CAS-Nummer |
353778-44-6 |
|---|---|
Molekularformel |
C16H21NO2 |
Molekulargewicht |
259.34 g/mol |
IUPAC-Name |
1-methoxy-N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine |
InChI |
InChI=1S/C16H21NO2/c1-12(11-18-2)17-10-13-8-9-16(19-3)15-7-5-4-6-14(13)15/h4-9,12,17H,10-11H2,1-3H3 |
InChI-Schlüssel |
HZARHADGQPNARO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COC)NCC1=CC=C(C2=CC=CC=C12)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2,3'-Bi-1H-inden]-1-one, 2,3-dihydro-2-methyl-](/img/structure/B11856263.png)

![2-Imino-8-pyridin-3-yl-7,9-dioxa-1-thia-3-azaspiro[4.5]decan-4-one](/img/structure/B11856269.png)






![N-(6-chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B11856303.png)



